

Technical Guide: Desethyl Terbutylazine-d9 (CAS No. 1219798-52-3)

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Compound of Interest

Compound Name: Desethyl Terbutylazine-d9

Cat. No.: B592069

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Introduction

Desethyl Terbutylazine-d9 is the stable isotope-labeled analog of Desethyl Terbutylazine. [1][2] Desethyl Terbutylazine is a primary metabolite of Terbutylazine, a chloro-s-triazine herbicide used to control broad-leaved and grass weeds in various crops. [1][3] Due to the environmental prevalence of Terbutylazine and its metabolites, sensitive and accurate analytical methods are required for monitoring their levels in environmental and biological matrices. [4]

Desethyl Terbutylazine-d9 serves as an ideal internal standard for quantification in mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This ensures reliable and accurate measurement by correcting for variations in sample preparation and instrument response.

This guide provides a comprehensive overview of **Desethyl Terbutylazine-d9**, its parent compound, and its application in analytical methodologies.

Physicochemical Properties

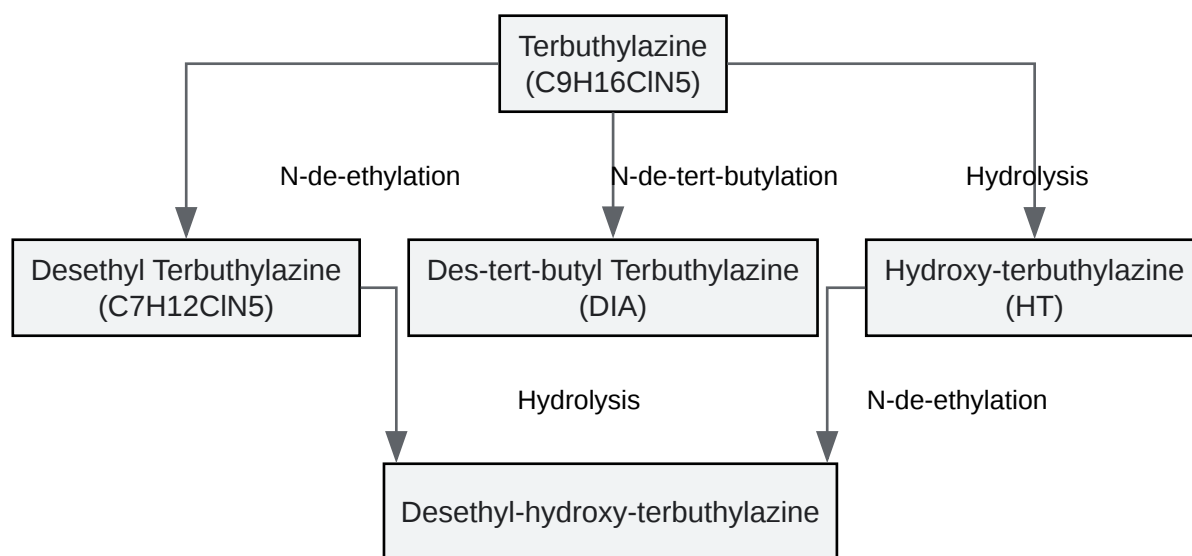
The key properties of **Desethyl Terbutylazine-d9** and its unlabeled analog are summarized below for easy reference.

Table 1: Physicochemical Data

Property	Desethyl Terbutylazine-d9	Desethyl Terbutylazine (Unlabeled)
CAS Number	1219798-52-3	30125-63-4
Molecular Formula	C ₇ H ₃ D ₉ ClN ₅	C ₇ H ₁₂ ClN ₅
Molecular Weight	~210.71 g/mol	~201.68 g/mol
Appearance	White to Off-White Solid	Data not available
Isotopic Enrichment	≥99 atom % D	Not Applicable
Storage Conditions	-20°C or 2-8°C Refrigerator	Room Temperature
Synonyms	Terbutylazine Desethyl-d9, 6-Chloro-N2-(tert-butyl-d9)-1,3,5-triazine-2,4-diamine	GS 26379, N-tert-butyl-6-chloro-triazine-2,4-diamine

Metabolic Pathway of Terbutylazine

Terbutylazine undergoes degradation in the environment and is extensively metabolized in organisms. The primary metabolic routes involve N-dealkylation, where either the ethyl or the tert-butyl group is removed from the amino groups on the triazine ring. The removal of the ethyl group results in the formation of Desethyl Terbutylazine. Further degradation can occur, including the removal of the second alkyl group or hydrolysis of the chlorine atom to a hydroxyl group.



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Fig 1. Simplified metabolic pathway of Terbutylazine.

Experimental Protocols: Analyte Quantification

The following section details a representative protocol for the analysis of Desethyl Terbutylazine in water samples using **Desethyl Terbutylazine-d₉** as an internal standard. This protocol is a composite based on established methods for triazine herbicide analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to clean up and concentrate analytes from complex matrices like water.

- **Cartridge Conditioning:** Condition an MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
- **Sample Loading:** Acidify the water sample (e.g., 500 mL) to pH ~2 with formic acid. Spike the sample with a known concentration of **Desethyl Terbutylazine-d₉** internal standard solution. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- **Washing:** Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

- Elution: Elute the analytes from the cartridge using 10 mL of methanol or a methanol/acetonitrile mixture.
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

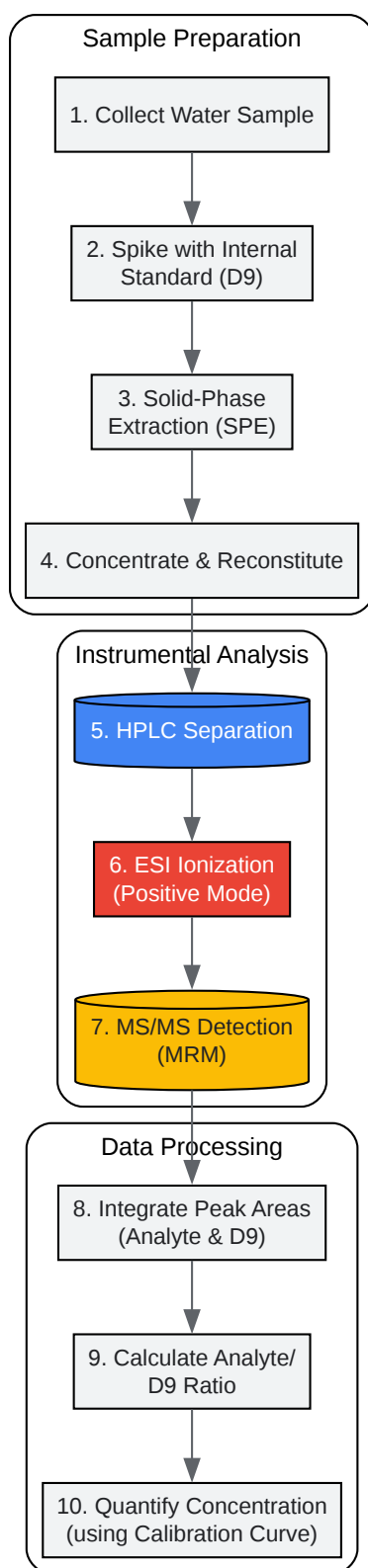
- Chromatographic Separation:
 - HPLC System: A standard HPLC or UHPLC system.
 - Column: C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
 - Gradient Elution: A typical gradient might start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-20 μ L.
- Mass Spectrometry Detection:
 - Mass Spectrometer: Triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI), positive mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the analyte and the internal standard. Example transitions are provided in Table 2. Note: These values should be optimized on the specific instrument being used.

Table 2: Example MRM Transitions for MS/MS Detection

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Desethyl Terbutylazine	202.1	146.1	Optimized Value
Desethyl Terbutylazine	202.1	104.1	Optimized Value
Desethyl Terbutylazine-d9	211.2	155.1	Optimized Value

Visualization of Experimental Workflow

The general workflow for analyzing environmental samples for Desethyl Terbutylazine using its deuterated internal standard is depicted below.



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Fig 2. General analytical workflow for quantification.

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